molecular formula C24H18N4O2S B2469638 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one CAS No. 1291871-21-0

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one

Cat. No. B2469638
CAS RN: 1291871-21-0
M. Wt: 426.49
InChI Key: PAVTXFRPNOCUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a 1,2,4-oxadiazole ring and a phthalazinone ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Phthalazinones are also known to exhibit a wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized derivatives of phthalazin-1(2H)-one, including oxadiazole and triazole compounds, to assess their antimicrobial properties. These compounds have been tested against various bacteria and fungi strains, with many showing significant antimicrobial activity. For instance, El-Hashash et al. (2012) and Sridhara et al. (2010, 2011) have synthesized oxadiazole and triazole derivatives and evaluated their antimicrobial activities, revealing promising results against both bacterial and fungal pathogens (El-Hashash et al., 2012); (Sridhara et al., 2010); (Sridhara et al., 2011).

Anticancer and Anticonvulsant Activities

Zayed and Ayyad (2012) explored phthalazinedione derivatives bearing substituted oxadiazole moieties for their potential anticonvulsant activity, discovering considerable effects in electroshock-induced seizure tests. Similarly, Ravinaik et al. (2021) designed and synthesized benzamide derivatives with 1,3,4-oxadiazole and phthalazinone components, demonstrating moderate to excellent anticancer activities against various cancer cell lines (Zayed & Ayyad, 2012); (Ravinaik et al., 2021).

Anti-inflammatory Evaluation

Mosaad S M abd Alla et al. (2010) synthesized triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-derivatives and assessed their anti-inflammatory activities. Compounds exhibited activity comparable to indomethacin, highlighting their potential as anti-inflammatory agents (Mosaad S M abd Alla et al., 2010).

Material Science Applications

Jin and Zhu (2018) utilized oxadiazole and phthalazinone moieties in the synthesis of sulfonated poly(aryl ether) polymers for potential use in proton exchange membranes (PEMs), showcasing their excellent film-forming properties, thermal stability, and proton conductivity (Jin & Zhu, 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, based on the known activities of other 1,2,4-oxadiazole and phthalazinone derivatives. This could include testing its activity against various biological targets and optimizing its structure for improved activity and selectivity .

properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15-7-5-8-16(13-15)22-25-23(30-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)17-9-6-10-18(14-17)31-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVTXFRPNOCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.